molecular formula C11H13ClN2O B009442 (3-Chlorophenyl)(piperazin-1-yl)methanone CAS No. 100939-90-0

(3-Chlorophenyl)(piperazin-1-yl)methanone

Cat. No. B009442
M. Wt: 224.68 g/mol
InChI Key: FBTDRVSCKFZIQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to (3-Chlorophenyl)(piperazin-1-yl)methanone has been explored through various methods, including reductive amination in the presence of sodium triacetoxyborohydride to yield piperazine derivatives (Mallikarjuna, Padmashali, & Sandeep, 2014). These synthetic routes are crucial for the development of compounds with potential anticancer and antituberculosis activities.

Molecular Structure Analysis

The molecular structure of compounds related to (3-Chlorophenyl)(piperazin-1-yl)methanone has been elucidated using various spectroscopic techniques and crystallography. For example, the structure of similar compounds has been confirmed by single crystal X-ray diffraction studies, revealing details such as the chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms (Karthik et al., 2021).

Chemical Reactions and Properties

The chemical reactions involving (3-Chlorophenyl)(piperazin-1-yl)methanone and its derivatives often include substitution reactions, as well as the formation of hydrogen bonds and π interactions, which are critical for understanding the reactivity and interaction of these compounds with biological targets (Revathi et al., 2015).

Physical Properties Analysis

The physical properties such as thermal stability and optical characteristics of compounds similar to (3-Chlorophenyl)(piperazin-1-yl)methanone have been studied using techniques like thermogravimetric analysis. These studies reveal the stability of these compounds under various temperature conditions, which is important for their potential applications (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological targets, have been a focus of research. Studies have explored the antagonist activity of similar compounds on specific receptors, providing insights into their potential therapeutic applications (Shim et al., 2002).

Scientific Research Applications

  • Pharmaceutical Research

    • Indole derivatives, which share a similar structure to the compound , have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • These compounds bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
  • Antifungal Activity

    • Certain compounds similar to “(3-Chlorophenyl)(piperazin-1-yl)methanone” have shown moderate antifungal activity against C. albicans strains and C. galibrata .
  • Inhibitors in Cancer Research

    • Compounds similar to “(3-Chlorophenyl)(piperazin-1-yl)methanone” have been used as inhibitors of the aldo-keto reductase enzyme AKR1C3, which are of interest as potential drugs for leukemia and hormone-related cancers .
  • Pharmaceutical Research

    • Indole derivatives, which share a similar structure to the compound , have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • These compounds bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
  • Antifungal Activity

    • Certain compounds similar to “(3-Chlorophenyl)(piperazin-1-yl)methanone” have shown moderate antifungal activity against C. albicans strains and C. galibrata .
  • Inhibitors in Cancer Research

    • Compounds similar to “(3-Chlorophenyl)(piperazin-1-yl)methanone” have been used as inhibitors of the aldo-keto reductase enzyme AKR1C3, which are of interest as potential drugs for leukemia and hormone-related cancers .

Future Directions

The future directions for the use or study of (3-Chlorophenyl)(piperazin-1-yl)methanone are not specified in the search results . The potential applications of a compound depend on its physical and chemical properties, as well as its interactions with biological systems.

properties

IUPAC Name

(3-chlorophenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTDRVSCKFZIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360082
Record name (3-Chlorophenyl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)(piperazin-1-yl)methanone

CAS RN

100939-90-0
Record name (3-Chlorophenyl)-1-piperazinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100939-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chlorobenzoyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
SB Ansari, S Kamboj, K Ramalingam, R Meena… - Bioorganic …, 2023 - Elsevier
The current regime for leishmaniasis is associated with several adverse effects, expensive, parenteral treatment for longer periods and the emergence of drug resistance. To develop …
Number of citations: 3 www.sciencedirect.com
M Ito, T Tanaka, DR Cary… - Journal of medicinal …, 2017 - ACS Publications
Eukaryotic initiation factor 4A3 (eIF4A3), a member of the DEAD-box RNA helicase family, is one of the core components of the exon junction complex (EJC). The EJC is known to be …
Number of citations: 32 pubs.acs.org
AK Dhar, R Mahesh, A **dal, S Bhatt - Archiv der Pharmazie, 2015 - Wiley Online Library
Abstract Series of piperazine analogs of naphthyridine‐3‐carboxamides and indole‐2‐carboxamides were designed using a ligand‐based approach with consideration of the …
Number of citations: 12 onlinelibrary.wiley.com
UJ Devi, P Chetia, TA Devi… - Asian J. Pharm. Clin …, 2014 - academia.edu
Objectives: In this study, we attempt to design potent inhibitor specifically targeting the enoyl-acyl carrier protein reductase of Mycobacterium tuberculosis. Methods: In silico docking …
Number of citations: 2 www.academia.edu
HJ Seo, MJ Kim, SH Lee, SH Lee, ME Jung… - Bioorganic & medicinal …, 2010 - Elsevier
Numerous research groups have been engaged in searching for novel CB1 receptor antagonists, since SR141716A (rimonabant), a CB1 receptor antagonist, proved to be efficacious in …
Number of citations: 36 www.sciencedirect.com
S Patel, C Globisch, P Pulugu, P Kumar, A Jain… - European Journal of …, 2022 - Elsevier
Discovery of novel and potent lead molecules for the specific therapeutic targets by de novo drug design is still in infancy. Here, we disclose the unprecedented development of …
Number of citations: 13 www.sciencedirect.com
THV Huynh, CS Demmer, B Abrahamsen, E Marcher… - SpringerPlus, 2013 - Springer
The excitatory amino acid transporters (EAATs) are transmembrane proteins responsible for the uptake of (S)-glutamate from the synaptic cleft. To date, five subtypes EAAT1-5 have …
Number of citations: 16 link.springer.com
F Liu, S Dawadi, KM Maize, R Dai… - Journal of medicinal …, 2017 - ACS Publications
The pyridoxal 5′-phosphate (PLP)-dependent transaminase BioA catalyzes the second step in the biosynthesis of biotin in Mycobacterium tuberculosis (Mtb) and is an essential …
Number of citations: 34 pubs.acs.org
V Onnis, MT Cocco, V Lilliu, C Congiu - Bioorganic & medicinal chemistry, 2008 - Elsevier
The synthesis and antitumoral activity of ester and amide derivatives of 2-arylamino-6-trifluoromethyl-3-pyridinecarboxylic acids 8–58 is described. Trifluoromethylpyridine derivatives 8–…
Number of citations: 30 www.sciencedirect.com
CS Gholap, R Singh, M Kumar, DK Maity, SK Ghosh - Tetrahedron, 2019 - Elsevier
The hydrolytic stability of norcantharidine derived conformationally constrained diamides in acidic media is solely governed by the type of amide. Tertiary diamides underwent smooth …
Number of citations: 1 www.sciencedirect.com

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